molecular formula C18H24ClNO4 B4599247 8-[4-(4-chloro-2-methylphenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane

8-[4-(4-chloro-2-methylphenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B4599247
M. Wt: 353.8 g/mol
InChI Key: NHDUNVCKJOFGMW-UHFFFAOYSA-N
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Description

8-[4-(4-chloro-2-methylphenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C18H24ClNO4 and its molecular weight is 353.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.1393859 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Arrangements

Research into cyclohexane-5-spirohydantoin derivatives, closely related to the chemical structure of interest, has explored their supramolecular arrangements. Studies have shown that the substituents on the cyclohexane ring play a significant role in these arrangements, impacting the crystal structure and highlighting the absence of solvent molecules within the crystals. This knowledge is crucial for understanding the physical and chemical properties of similar spirocyclic compounds in various applications (Graus et al., 2010).

Mass Spectrometric Analysis

Mass spectrometry offers valuable insights into the structural characteristics of compounds like 1,4-dioxa-8-azaspiro[4.5]decane. A study highlighted the formation of specific fragments and the impact of substituents on fragmentation patterns. Such analyses are instrumental in identifying and understanding the chemical behavior of complex molecules (Solomons).

Environmental Applications

One application of structurally related compounds involves the removal of water-soluble carcinogenic azo dyes and aromatic amines from water. A study utilizing a Mannich base derivative of a related compound showcased high efficiency in dye removal, indicating potential environmental remediation applications (Akceylan et al., 2009).

Stereochemistry and NMR Analysis

Understanding the stereochemistry of spiro[4.5]decane derivatives is critical for their application in various scientific fields. NMR spectroscopy has been employed to assign relative configurations of spiro compounds, providing insights into their structural characteristics and potential reactivity (Guerrero-Alvarez et al., 2004).

Optical Materials

The synthesis and characterization of certain spiro compounds have revealed their potential as organic materials for nonlinear optical devices. Studies on single crystal growth, characterization, and the demonstration of second harmonic generation suggest applications in the development of optical devices (Kagawa et al., 1994).

Properties

IUPAC Name

4-(4-chloro-2-methylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO4/c1-14-13-15(19)4-5-16(14)22-10-2-3-17(21)20-8-6-18(7-9-20)23-11-12-24-18/h4-5,13H,2-3,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDUNVCKJOFGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-[4-(4-chloro-2-methylphenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane
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8-[4-(4-chloro-2-methylphenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane
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8-[4-(4-chloro-2-methylphenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane
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8-[4-(4-chloro-2-methylphenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane
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8-[4-(4-chloro-2-methylphenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane
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8-[4-(4-chloro-2-methylphenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane

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